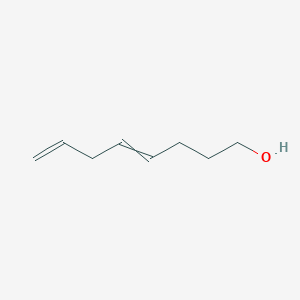
Octa-4,7-dien-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-4,7-dien-1-OL: is an organic compound with the molecular formula C8H14O . It is a type of alcohol with a structure that includes two double bonds, making it a dienol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dimerization and Hydration of Butadiene: One method involves the dimerization and hydration of butadiene in the presence of a catalyst and water.
Palladium-Catalyzed Reaction: Another method involves reacting butadiene with water in the presence of a palladium catalyst and a solvent capable of dissolving both reactants. This method maintains a specific mole ratio of butadiene to the reaction product to ensure high selectivity and reaction rate.
Industrial Production Methods: The industrial production of octa-4,7-dien-1-OL typically involves continuous processes to maintain efficiency and yield. The use of palladium catalysts and specific solvents like sulfolane is common in these methods .
Analyse Chemischer Reaktionen
Types of Reactions:
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex bicyclic structures.
Common Reagents and Conditions:
Oxidation: Singlet oxygen (O2) is a common reagent for oxidation reactions involving this compound.
Cycloaddition: Para-quinone methides can be used as acceptors in cycloaddition reactions with this compound.
Major Products:
Oxidation Products: The oxidation of this compound can yield products like para-benzoquinone.
Cycloaddition Products: Cycloaddition reactions can produce spiro[2.5]octa-4,7-dien-6-one structures.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Octa-4,7-dien-1-OL is used as a building block in the synthesis of complex organic molecules, particularly in the formation of spirocyclic compounds.
Biology and Medicine:
Biologically Active Compounds: The compound is a structural motif in various biologically active molecules, including those with DNA-alkylating properties.
Industry:
Fragrance and Flavor Industry: Due to its unique structure, this compound is used in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of octa-4,7-dien-1-OL involves its reactivity with various reagents. For example, in oxidation reactions, singlet oxygen adds to the double bonds of this compound, leading to the formation of endoperoxides and other oxidation products . In cycloaddition reactions, the compound reacts with para-quinone methides to form spirocyclic structures .
Vergleich Mit ähnlichen Verbindungen
Linalool: A monoterpenoid with a similar structure, used in fragrances and flavors.
Geraniol: Another similar compound with applications in the fragrance industry.
Uniqueness: Octa-4,7-dien-1-OL is unique due to its specific dienol structure, which allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
81651-45-8 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
octa-4,7-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,4-5,9H,1,3,6-8H2 |
InChI-Schlüssel |
WDJRZKZMSXSLFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


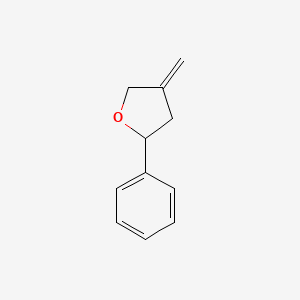
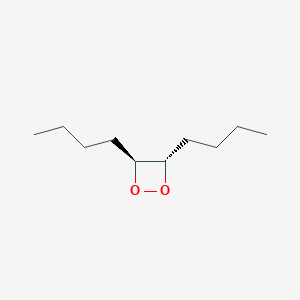
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
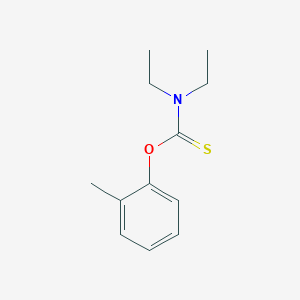
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)
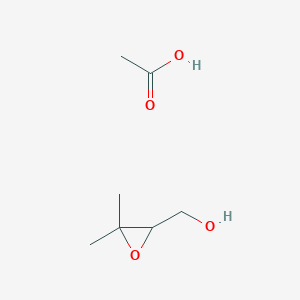

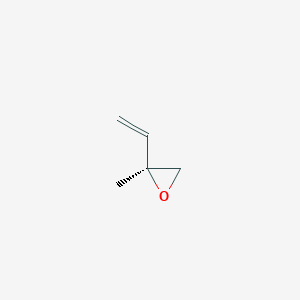
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

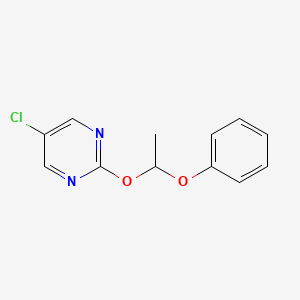
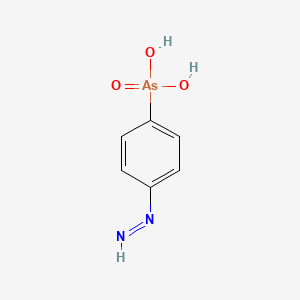
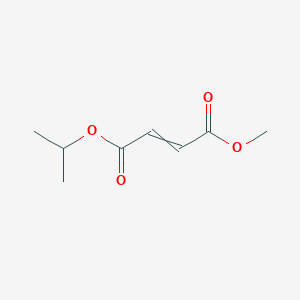
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
